molecular formula C14H13ClN2O B1519025 N-(4-aminophenyl)-4-chloro-N-methylbenzamide CAS No. 99642-27-0

N-(4-aminophenyl)-4-chloro-N-methylbenzamide

Cat. No. B1519025
CAS RN: 99642-27-0
M. Wt: 260.72 g/mol
InChI Key: GAKYGEWSJFIGNZ-UHFFFAOYSA-N
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Description

“N-(4-aminophenyl)-4-chloro-N-methylbenzamide” is a compound that likely contains an amide group (-CONH2) attached to a benzene ring, which is also substituted with an amino group (-NH2) and a chloro group (-Cl) .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . These studies often involve the calculation of various properties and behaviors of the molecule.


Chemical Reactions Analysis

The compound, being an amide, might undergo typical reactions of amides, such as hydrolysis. The presence of the amino group might make the compound a target for reactions specific to amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, similar compounds like “N-(4-aminophenyl)sulfonylacetamide” appear as a white powder at room temperature .

Scientific Research Applications

Synthesis and Characterization of Novel Aromatic Polyimides

Research conducted by Butt et al. (2005) involved the synthesis of novel diamines, including derivatives of aminobenzamides, which were polymerized with various dianhydrides to produce polyimides. These polymers exhibited good solubility in organic solvents and showed high thermal stability, with degradation temperatures ranging from 240°C to 550°C, and glass transition temperatures (Tg) between 168°C and 254°C. This study highlights the potential of aminobenzamide derivatives in the development of high-performance materials with applications in electronics and aerospace industries (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Anticonvulsant Activity of 4-Aminobenzamides

Clark et al. (1984) explored the anticonvulsant effects of a series of 4-aminobenzamides. These compounds were evaluated for their efficacy against seizures induced by electroshock and pentylenetetrazole in mice. The study found that certain N-alkyl amides exhibited potent anticonvulsant activity, with one compound showing significant protection against maximal electroshock seizures. These findings suggest the potential of 4-aminobenzamide derivatives in the development of new anticonvulsant drugs (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).

Gastroprokinetic Activity of Benzamide Derivatives

A study by Kalo et al. (1995) investigated the gastroprokinetic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds. The research aimed to examine the effects of these compounds on gastric emptying and serotonin-4 receptor binding. The study revealed that specific structural configurations of the benzamide derivatives were essential for potent gastroprokinetic activity, indicating the potential application of these compounds in treating gastrointestinal motility disorders (Kalo, Morie, Yoshida, Fujiwara, & Kon, 1995).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some aniline derivatives are known to inhibit bacterial growth by limiting the presence of folic acid .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For instance, some aniline derivatives can cause skin and eye irritation, and inhalation or ingestion could be harmful .

properties

IUPAC Name

N-(4-aminophenyl)-4-chloro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-17(13-8-6-12(16)7-9-13)14(18)10-2-4-11(15)5-3-10/h2-9H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKYGEWSJFIGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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